3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
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Overview
Description
3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining pyrazolo[1,5-a]pyrazine, piperazine, thiophene, and pyridazine moieties, making it a versatile candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:
Formation of Pyrazolo[1,5-a]pyrazine: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Piperazine Introduction: The pyrazolo[1,5-a]pyrazine intermediate is then reacted with piperazine, often under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Thiophene and Pyridazine Coupling: The final step involves coupling the piperazine derivative with thiophene and pyridazine moieties, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of 3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound’s unique structure allows it to interact with various biological targets, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and applications in bioimaging.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Used as adenosine receptor antagonists and in drug delivery systems.
Pyrazolo[1,5-a]pyrazin-4-ones: Investigated as selective positive allosteric modulators for neurological disorders.
Uniqueness
3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine stands out due to its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties
Properties
IUPAC Name |
4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7S/c1-2-16(26-13-1)14-3-4-17(22-21-14)23-9-11-24(12-10-23)18-15-5-6-20-25(15)8-7-19-18/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZMUNSXWHUUSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC=CN5C4=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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